
1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring in this compound is substituted with two methyl groups and an additional complex group . The molecule also contains an indoline-2,3-dione structure, which is a type of heterocyclic compound . The presence of a nitro group suggests that this compound may have potential as an explosive or as a precursor to other useful compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring and the indoline-2,3-dione structure would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. The nitro group could potentially undergo reduction reactions, and the furan ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The furan ring could contribute to the compound’s aromaticity and stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds with similar structures have been synthesized and characterized, highlighting their potential in various scientific applications. For instance, a study discussed the synthesis and antimicrobial activity of isoindoline-1,3-dione derivatives, demonstrating their significant antimicrobial properties comparable to standard drugs (Sabastiyan & Suvaikin, 2012). Another research focused on the synthesis of aza-pseudopeptides and their efficacy as corrosion inhibitors for mild steel in acidic conditions, showcasing the relevance of such compounds in materials science (Chadli et al., 2017).
Photophysical Properties and Sensing Applications
- Studies on derivatives of isoindoline-1,3-dione and related compounds have also explored their photophysical properties and potential as pH sensors. For example, pyrimidine-phthalimide derivatives exhibited solid-state fluorescence and solvatochromism, making them candidates for colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Antimicrobial and Herbicidal Activities
- The antimicrobial and herbicidal activities of similar compounds have been a subject of research, indicating their potential in pharmaceutical and agricultural applications. Research into isoindoline-1,3-dione analogues has shown moderate biological activities, suggesting their use as antibacterial or antifungal agents upon further modification (Sankhe & Chindarkar, 2021). Moreover, derivatives have been synthesized and evaluated for their herbicidal activity, with some showing high efficacy and safety to crops (Huang et al., 2005).
Material Science and Corrosion Inhibition
- The synthesis of aza-pseudopeptides and their application as corrosion inhibitors for mild steel in acid media highlights the role of isoindoline derivatives in protecting metals from corrosion, a vital aspect of material science and engineering (Chadli et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-oxoethyl]-5-nitroindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c1-8-5-11(9(2)24-8)14(19)7-17-13-4-3-10(18(22)23)6-12(13)15(20)16(17)21/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXKEMUPDRUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2756319.png)
![3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2756321.png)
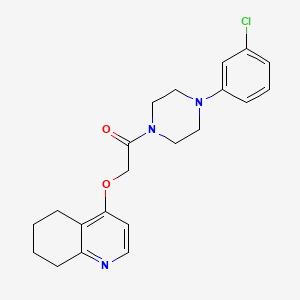

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)
![9-(4-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2756328.png)
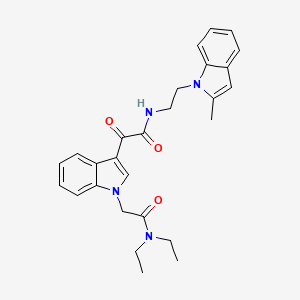


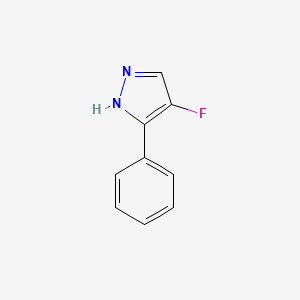
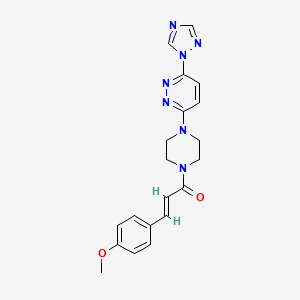
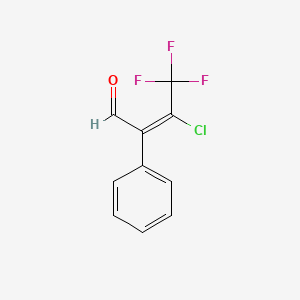
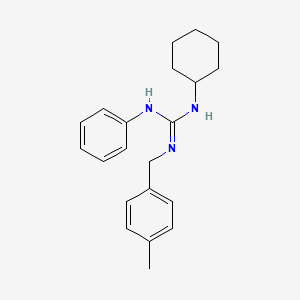
![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)